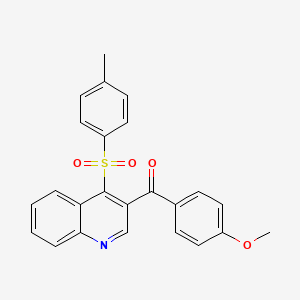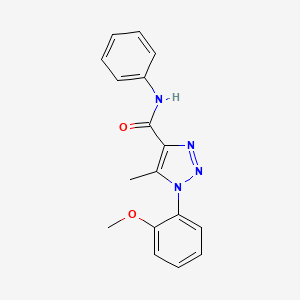![molecular formula C21H23N5O B2859374 3-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline CAS No. 2034277-37-5](/img/structure/B2859374.png)
3-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1H-indol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone” is a complex organic compound. It contains an indole group, which is a common structure in many pharmaceuticals and natural products . The compound also includes a piperazine ring, which is a common feature in many drugs due to its ability to improve solubility and bioavailability .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the preparation of (1H-indol-3-yl)methyl electrophiles, potential precursors for the synthesis of various indole derivatives, has been described . The process involves the rapid and mild generation of an (1H-indol-3-yl)methyl electrophile that enables the rapid and mild nucleophilic substitution in a microflow reactor .
Aplicaciones Científicas De Investigación
Anti-HIV Activity
A study by Ashok et al. (2015) explored the synthesis of β-carboline derivatives, which are structurally similar to the chemical . These derivatives demonstrated selective inhibition against the HIV-2 strain, suggesting potential applications in HIV treatment research.
Antimicrobial and Antituberculosis Properties
Compounds related to (1H-indol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone have shown promising results in antimicrobial applications. Mallikarjuna et al. (2014) synthesized derivatives that exhibited significant antituberculosis and anticancer activities.
Cancer Research
In cancer research, compounds structurally similar to this chemical have shown potential. For instance, Teitelbaum et al. (2012) reported on compounds blocking topoisomerase II, leading to apoptosis in cancer cell lines and increasing survival in glioma-bearing mice.
Histamine Receptor Antagonism
Research by Venable et al. (2005) highlights the development of indole derivatives as potent histamine H4 antagonists. These findings suggest potential therapeutic applications in conditions mediated by histamine receptors.
Analgesic and Anti-inflammatory Activities
A study by Palaska et al. (1993) on derivatives with similar structures demonstrated higher analgesic activity than aspirin and significant anti-inflammatory effects, indicating potential in pain management and inflammation treatment.
Neuropharmacology
In neuropharmacology, compounds like (1H-indol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone have been studied for their interactions with various receptors. For example, Perregaard et al. (1992) synthesized indoles with potent dopamine D-2 and serotonin 5-HT2 receptor affinity, resembling the atypical neuroleptic clozapine, suggesting potential in treating neurological disorders.
Propiedades
IUPAC Name |
1H-indol-3-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c27-21(17-14-22-19-8-4-2-6-16(17)19)26-11-9-25(10-12-26)20-13-15-5-1-3-7-18(15)23-24-20/h2,4,6,8,13-14,22H,1,3,5,7,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNYEWMGRXOJMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperidine-4-carboxylate](/img/structure/B2859291.png)
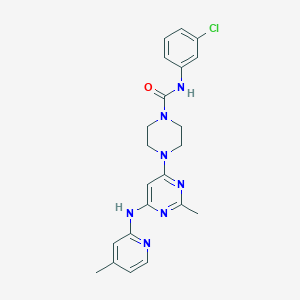
![2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2859293.png)
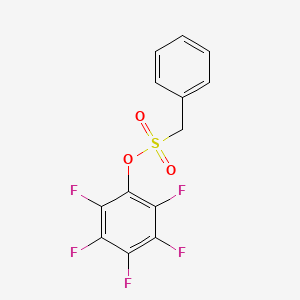
![N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2859295.png)
![ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2859296.png)
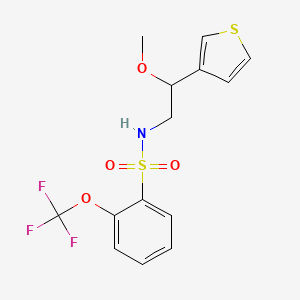
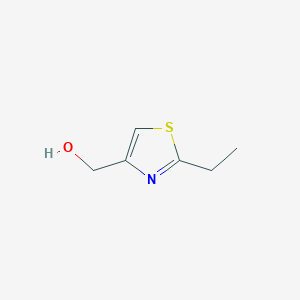

![6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine](/img/structure/B2859303.png)

![2-fluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2859309.png)
